AG14361

概要

説明

AG-14361は、DNA修復経路に重要な役割を果たす核酵素であるポリ(アデノシン二リン酸リボース)ポリメラーゼ1(PARP1)の強力な阻害剤です。 この化合物は、さまざまな癌細胞株において化学療法剤および放射線療法の効果を高める可能性を示しています .

準備方法

AG-14361は、特定の試薬と条件を含む一連の化学反応によって合成できます。 . 反応条件には、多くの場合、ジメチルスルホキシド(DMSO)などの溶媒や、反応を促進する触媒の使用が含まれます。 工業生産方法は、これらの反応を制御された条件下でスケールアップして、最終生成物の高収率と純度を確保することがあります .

化学反応の分析

AG-14361は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: この反応は、水素の添加または酸素の除去を伴います。一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムが含まれます。

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、AG-14361の酸化は、ヒドロキシル化誘導体の形成につながる可能性があり、一方、還元は脱酸素化生成物を生成する可能性があります .

科学研究への応用

AG-14361は、さまざまな科学分野における応用について広く研究されてきました。

科学的研究の応用

AG-14361 has been extensively studied for its applications in various scientific fields:

Chemistry: It is used as a tool compound to study the inhibition of PARP1 and its effects on DNA repair mechanisms.

Biology: AG-14361 is used to investigate the role of PARP1 in cellular processes such as apoptosis, cell cycle regulation, and gene expression.

Medicine: This compound has shown promise in cancer research, particularly in enhancing the efficacy of chemotherapeutic agents and radiation therapy.

作用機序

AG-14361は、PARP1の活性を選択的に阻害することでその効果を発揮します。PARP1はDNA損傷によって活性化され、ニコチンアミドアデニンジヌクレオチド(NAD +)を基質として使用してポリ(アデノシン二リン酸リボース)の生成を触媒します。 AG-14361は、NAD +と競合してPARP1の触媒部位に結合し、その活性を阻害します . この阻害は、DNA損傷の修復を防ぎ、DNA損傷の蓄積につながり、最終的には癌細胞の細胞死を引き起こします .

類似化合物との比較

AG-14361は、他のPARP阻害剤に比べて、PARP1に対する高い効力と選択性でユニークです。同様の化合物には以下が含まれます。

オラパリブ: 卵巣癌および乳癌の治療に使用される別の強力なPARP阻害剤。

ルカパリブ: 卵巣癌の治療に使用されるPARP阻害剤。

ニラパリブ: 卵巣癌の維持療法に使用されるPARP阻害剤.

生物活性

AG14361 is a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in the repair of DNA strand breaks. This compound has garnered significant attention for its potential to enhance the efficacy of various cancer treatments, including chemotherapy and radiation therapy. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound functions by inhibiting PARP-1, which plays a crucial role in the base excision repair pathway. By blocking this enzyme, this compound prevents the repair of DNA damage induced by chemotherapeutic agents and radiation, thereby increasing cancer cell sensitivity to these treatments.

- PARP-1 Inhibition : The inhibition constant () for this compound is reported to be less than 5 nM, indicating high potency against PARP-1 .

- Sensitization to Chemotherapy : this compound has been shown to sensitize cancer cells to DNA-damaging agents such as temozolomide and topotecan .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly enhances the cytotoxic effects of various chemotherapeutic agents:

- Temozolomide and Topotecan : In human cancer cell lines (e.g., LoVo), this compound increased the antiproliferative activity of temozolomide by 5.5-fold and topotecan by 1.6-fold .

- Camptothecin : In K562 leukemia cells, this compound caused a twofold sensitization to camptothecin-induced cytotoxicity .

In Vivo Studies

In vivo experiments using xenograft models have shown promising results:

- Tumor Regression : The combination of this compound with temozolomide led to complete regression of SW620 xenograft tumors .

- Growth Delay : Nontoxic doses of this compound increased the delay in xenograft growth induced by irinotecan, x-irradiation, or temozolomide by two to threefold .

Data Table: Summary of Biological Activity

Case Study 1: Combination Therapy with Lestaurtinib

A study investigated the effects of combining this compound with lestaurtinib on breast cancer cells. The results indicated that this combination significantly enhanced apoptosis and reduced cell proliferation, irrespective of BRCA1 status. Notably, it was found that this compound inhibited NF-κB signaling, further amplifying its anticancer effects .

Case Study 2: Sensitization Mechanisms

Research involving PARP-1 knockout mouse embryonic fibroblasts revealed that these cells were more sensitive to topotecan than their wild-type counterparts. This compound caused a significant sensitization effect in wild-type cells but had a diminished effect in PARP-1 deficient cells, highlighting the importance of PARP-1 in mediating drug sensitivity .

特性

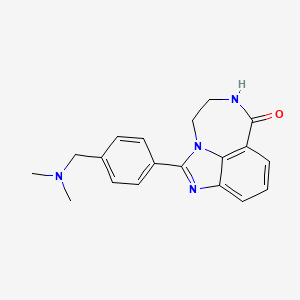

IUPAC Name |

2-[4-[(dimethylamino)methyl]phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-22(2)12-13-6-8-14(9-7-13)18-21-16-5-3-4-15-17(16)23(18)11-10-20-19(15)24/h3-9H,10-12H2,1-2H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKJSSBJKFLZIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)C2=NC3=CC=CC4=C3N2CCNC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186513 | |

| Record name | AG-14361 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328543-09-5 | |

| Record name | AG-14361 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328543095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AG-14361 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AG-14361 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48N0U0K50I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。